ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized using techniques like the aza-Wittig reaction, demonstrating the feasibility of creating complex imidazo[1,2-a]pyrimidine derivatives (Deng, Cao, Cai, Li, & Chen, 2010).
- Structural Characteristics : Studies have shown that the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system is essentially planar and that the crystal packing of these compounds is stabilized by weak intermolecular interactions (Hu, Zhu, & Chen, 2007).
Chemical Transformations
- Formation of Fused Triazines : Research has explored using the imidazo[1,2-a]pyrimidine system as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
- Copper-Catalyzed Synthesis : A copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been developed, showing the versatility of ethyl tertiary amines as carbon sources in these reactions (Rao, Mai, & Song, 2017).
Biological Evaluations and Applications
- Biological Activity Studies : Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate derivatives have been synthesized and evaluated for potential biological activities, like antimicrobial properties, highlighting their potential in pharmaceutical research (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).
Miscellaneous Applications
- Novel Synthetic Routes : Research has explored novel synthetic routes to derivatives of imidazo[1,2-a]pyrimidine, which could lead to the development of new compounds with diverse applications (Lis, Traina, & Huffman, 1990).
properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h6H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUHDKGNAMXJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate | |
CAS RN |
143696-96-2 | |
Record name | ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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